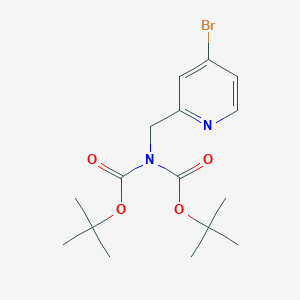
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is an organic compound that features a pyridine ring substituted with a bromine atom and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate typically involves the reaction of 4-bromopyridine with di-tert-butyl dicarbonate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or the tert-butyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H23BrN2O4 |
|---|---|
Molekulargewicht |
387.27 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromopyridin-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-12-9-11(17)7-8-18-12/h7-9H,10H2,1-6H3 |
InChI-Schlüssel |
NFJAHCGFDQWTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)
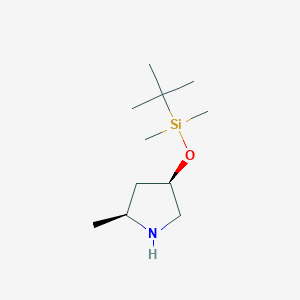
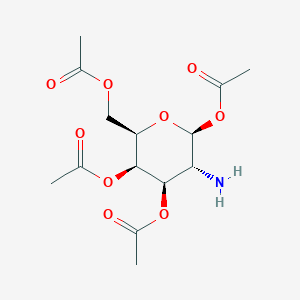
![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)
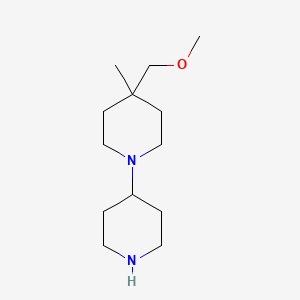
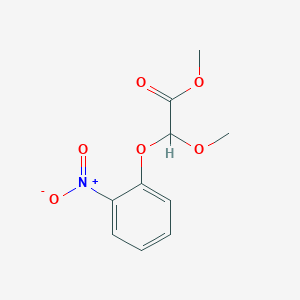
![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)
![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)

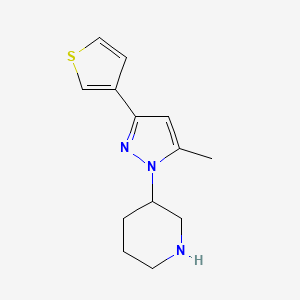
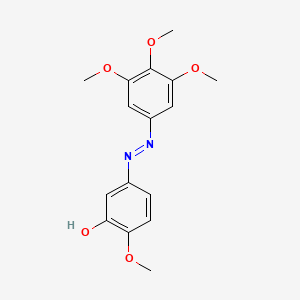
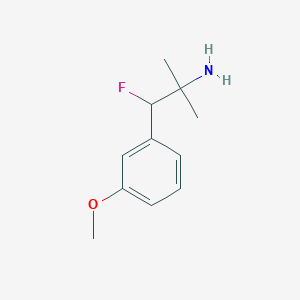
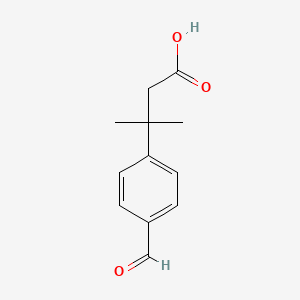
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
